An In-Depth Technical Guide to (S)-Benzyl (piperidin-2-ylmethyl)carbamate Hydrochloride
An In-Depth Technical Guide to (S)-Benzyl (piperidin-2-ylmethyl)carbamate Hydrochloride
Introduction
(S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is a specialized chiral intermediate of significant interest to the pharmaceutical and organic synthesis sectors. Its molecular architecture combines two highly valuable structural motifs: the piperidine scaffold and the benzyl carbamate (Cbz) protecting group. The piperidine ring is a privileged scaffold in medicinal chemistry, integral to a vast number of approved drugs due to its ability to impart favorable pharmacokinetic properties, including enhanced metabolic stability and modulated solubility.[1][2] The Cbz group, a cornerstone of peptide and medicinal chemistry, serves as a robust yet readily cleavable protecting group for primary amines, enabling complex, multi-step synthetic strategies.[3][4]
This technical guide provides a comprehensive exploration of (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride for researchers, scientists, and drug development professionals. It details the compound's core chemical properties, provides a validated protocol for its synthesis and characterization, discusses its critical applications in drug discovery, and outlines essential safety and handling procedures.
Chemical Identity and Physicochemical Properties
The precise stereochemistry of this compound, designated by "(S)", is critical for its application in synthesizing stereospecific target molecules, where biological activity is often dependent on the three-dimensional arrangement of atoms.
Detailed Experimental Protocol
This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.
Step 1: Cbz-Protection of (S)-2-(Aminomethyl)piperidine
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In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve (S)-2-(aminomethyl)piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath).
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Causality: Dichloromethane is an inert solvent for this reaction. Triethylamine acts as a base to scavenge the HCl generated, preventing the protonation of the starting amine which would render it unreactive. The reaction is cooled to control the exothermic reaction with the highly reactive benzyl chloroformate.
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Slowly add a solution of benzyl chloroformate (1.05 eq) in DCM to the stirred mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Causality: The acid wash removes excess triethylamine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, (S)-Benzyl (piperidin-2-ylmethyl)carbamate.
Step 2: Formation of the Hydrochloride Salt
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Dissolve the crude free base obtained in Step 1 in a minimal amount of anhydrous diethyl ether.
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Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
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Causality: The hydrochloride salt is typically insoluble in diethyl ether, leading to its precipitation and allowing for easy isolation.
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Collect the resulting solid by vacuum filtration.
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Wash the solid with a small amount of cold diethyl ether and dry under vacuum to yield (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride.
Protocol for Analytical Characterization
To ensure the identity, purity, and integrity of the synthesized compound, a suite of analytical techniques must be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum should confirm the presence of all expected protons, including the characteristic aromatic protons of the benzyl group (~7.3 ppm), the benzylic methylene protons (~5.1 ppm), and distinct signals for the protons on the piperidine ring and the methylene bridge.
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¹³C NMR: The spectrum should show the correct number of carbon signals, including the carbamate carbonyl carbon (~156 ppm) and the aromatic and aliphatic carbons.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the molecular weight of the free base [M+H]⁺.
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High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric excess (e.e.) of the final product, while reverse-phase HPLC is used to assess its chemical purity (typically >95%).
Applications in Drug Discovery and Development
The utility of (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride stems directly from its constitution as a versatile chiral building block. [5]
The Privileged Piperidine Scaffold
The piperidine ring is one of the most ubiquitous heterocyclic motifs in approved pharmaceuticals. [1]Its inclusion in a drug candidate can significantly enhance its "drug-like" properties:
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Improved Pharmacokinetics: The piperidine nitrogen is basic and can be protonated at physiological pH, often improving aqueous solubility and bioavailability. [1]* Metabolic Stability: The saturated ring is generally more resistant to metabolic degradation compared to aromatic systems. [1]* Three-Dimensional Diversity: The non-planar, chair-like conformation of the piperidine ring allows for precise three-dimensional positioning of substituents to optimize interactions with biological targets. [6]
Strategic Role of the Cbz Protecting Group
The benzyl carbamate (Cbz) group is a workhorse in organic synthesis for amine protection. [3]Its selection is deliberate:
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Robustness: It is stable to a wide range of reaction conditions, allowing for chemical modifications elsewhere in the molecule.
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Orthogonal Deprotection: The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), conditions that are orthogonal to many other protecting groups. This selective removal is essential in complex, multi-step syntheses.
By using this compound, a medicinal chemist can, for example, perform an N-alkylation or N-acylation on the secondary piperidine nitrogen, and then, in a subsequent step, deprotect the primary amine for further elaboration, building molecular complexity in a controlled and predictable manner.
Safety, Handling, and Storage
Proper handling of (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is essential to ensure laboratory safety. The following information is based on data for the corresponding (R)-enantiomer and should be considered applicable due to their identical chemical reactivity. [7] Table 2: GHS Hazard Identification
| Hazard Code | Hazard Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and appropriate eye protection (safety glasses or goggles). [8]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [9]* Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. [8][10]* Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. [11]
Storage and Stability
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Conditions: Store in a tightly sealed container in a cool, dry place away from direct sunlight. [12][7]* Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. [9]
Conclusion
(S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is more than a mere chemical reagent; it is a strategically designed molecular tool. It provides researchers with a chiral, differentially protected diamine building block that leverages the proven benefits of the piperidine scaffold. Its well-defined stereochemistry and the robust nature of the Cbz protecting group make it an invaluable asset for the efficient and controlled synthesis of complex molecular targets in the pursuit of novel therapeutics. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in the research and development landscape.
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